Betahistine dihydrochloride Betahistine dihydrochloride Betahistine Hydrochloride is the hydrochloride salt form of betahistine, a histamine analog with weak histamine H1 agonistic and more potent histamine H3 antagonistic properties. Upon intranasal administration, betahistine binds to histamine H1 and H3 receptors and exerts its agonistic and antagonistic actions locally and centrally. This promotes cochlear, vestibular and cerebral blood flow, decreases neuronal firing in the vestibular nuclei and increases histamine synthesis and release in the brain which facilitates vestibular compensation. Increased blood flow around the inner ear reduces the amount of fluid in the inner ear and may alleviate vertigo, tinnitus, and hearing loss.
A histamine analog and H1 receptor agonist that serves as a vasodilator. It is used in MENIERE DISEASE and in vascular headaches but may exacerbate bronchial asthma and peptic ulcers.
Brand Name: Vulcanchem
CAS No.: 5579-84-0
VCID: VC20767947
InChI: InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H
SMILES: CNCCC1=CC=CC=N1.Cl.Cl
Molecular Formula: C8H14Cl2N2
Molecular Weight: 209.11 g/mol

Betahistine dihydrochloride

CAS No.: 5579-84-0

Cat. No.: VC20767947

Molecular Formula: C8H14Cl2N2

Molecular Weight: 209.11 g/mol

* For research use only. Not for human or veterinary use.

Betahistine dihydrochloride - 5579-84-0

CAS No. 5579-84-0
Molecular Formula C8H14Cl2N2
Molecular Weight 209.11 g/mol
IUPAC Name N-methyl-2-pyridin-2-ylethanamine;dihydrochloride
Standard InChI InChI=1S/C8H12N2.2ClH/c1-9-7-5-8-4-2-3-6-10-8;;/h2-4,6,9H,5,7H2,1H3;2*1H
Standard InChI Key XVDFMHARQUBJRE-UHFFFAOYSA-N
SMILES CNCCC1=CC=CC=N1.Cl.Cl
Canonical SMILES CNCCC1=CC=CC=N1.Cl.Cl

Chemical and Physical Properties

Betahistine dihydrochloride is a synthetic compound with structural similarities to histamine. It serves as the dihydrochloride salt of betahistine, which enhances its solubility and stability characteristics.

Structural Identification

Betahistine dihydrochloride is chemically known as 2-[2-(methylamino)ethyl]pyridine dihydrochloride. It has a molecular formula of C8H14Cl2N2 and a molecular weight of 209.12 g/mol . The base compound betahistine has a molecular formula of C8H12N2 with a molecular weight of 136.1943 g/mol (monoisotopic: 136.100048394) . Its CAS registry number is 5579-84-0, and it is recognized by several synonyms including Betahistine Di HCl, BETAHISTINE HYDROCHLORIDE, Serc, Betaserc, and Microser .

Physical Characteristics

Betahistine dihydrochloride exhibits distinctive physical properties that influence its pharmaceutical formulation and administration. These properties are summarized in Table 1.

Table 1: Physical Properties of Betahistine Dihydrochloride

PropertyCharacteristic
AppearancePale yellow powder
Melting point150-154°C
SolubilityVery soluble in water, soluble in ethanol (96%), practically insoluble in 2-propanol
Storage conditions2-8°C
StabilityHygroscopic
FormPowder

These physical characteristics demonstrate betahistine dihydrochloride's suitability for oral pharmaceutical formulations, with its high water solubility facilitating absorption after oral administration .

Pharmacological Properties

Betahistine dihydrochloride exerts its therapeutic effects through multiple pharmacological mechanisms, primarily involving histamine receptor activity and vascular effects that impact vestibular function.

Mechanism of Action

The therapeutic efficacy of betahistine dihydrochloride is attributed to its multifaceted mechanism of action that addresses the pathophysiology of vestibular disorders through several complementary pathways.

Histaminergic Activity

Betahistine acts primarily as a histamine H1-receptor agonist in the inner ear, producing a vasodilatory effect that increases the permeability of blood vessels and reduces endolymphatic pressure . This action is particularly important in Ménière's disease, which is characterized by excessive endolymphatic pressure that can lead to labyrinthine rupture and subsequent hearing loss. By alleviating this pressure, betahistine helps prevent structural damage and preserves auditory function .

Additionally, betahistine functions as a histamine H3-receptor antagonist, which increases the turnover of histamine from postsynaptic histaminergic nerve receptors . This leads to enhanced H1-receptor agonist activity and elevated levels of neurotransmitters (including serotonin) in the brainstem, which inhibits the activity of vestibular nuclei, thus improving balance and reducing vertigo symptoms .

Vascular Effects

Betahistine improves microcirculation in the inner ear through its vasodilatory properties. This enhanced blood flow helps restore proper vestibular function and promotes the process of vestibular compensation after injury or dysfunction . The vasodilatory effects extend to the cerebral microcirculation, potentially benefiting cases of vertigo secondary to vertebrobasilar arterial insufficiency .

Pharmacokinetics

The pharmacokinetic profile of betahistine dihydrochloride provides important insights into its absorption, distribution, metabolism, and elimination patterns.

Metabolism and Elimination

Betahistine has a relatively short half-life of approximately 30 minutes, suggesting rapid metabolism and clearance . This short half-life has implications for dosing frequency in clinical practice, often necessitating multiple daily doses to maintain therapeutic effects.

Clinical Applications

Therapeutic Indications

Betahistine dihydrochloride is primarily indicated for the treatment of vertiginous syndromes, with specific focus on:

  • Ménière's disease and associated symptoms (vertigo, tinnitus, hearing loss)

  • Cupulo-canalolithiasis (a form of benign paroxysmal positional vertigo)

  • Vertigo of peripheral vestibular origin

  • Vertigo secondary to arterial vertebrobasilar insufficiency

Clinical Efficacy

The clinical efficacy of betahistine dihydrochloride has been demonstrated through numerous controlled clinical trials. A meta-analysis of seven double-blind, placebo-controlled, randomized studies involving 367 patients provided robust evidence supporting its efficacy in treating vertiginous syndromes .

Meta-Analysis Results

The meta-analysis results for betahistine efficacy compared to placebo are summarized in Table 2.

Table 2: Meta-Analysis of Betahistine Efficacy in Vertiginous Syndromes

ParameterValue95% Confidence Interval
Odds Ratio (OR)3.522.40 - 5.18
Relative Risk (RR)1.781.48 - 2.13
Patients improved with betahistine175 out of 251 (69.7%)-
Patients improved with placebo92 out of 251 (36.7%)-

These results demonstrate a statistically significant benefit of betahistine treatment compared to placebo, with patients nearly twice as likely to experience improvement in symptoms when taking betahistine . The odds ratio of 3.52 indicates that the odds of improvement were more than three times higher with betahistine than with placebo.

Dosage and Administration

Based on clinical studies, the effective dosage of betahistine dihydrochloride typically ranges from 32 to 48 mg daily, divided into multiple doses . Treatment duration in clinical trials ranged from 1 to 3 months, though longer treatment periods may be necessary for chronic conditions.

Betahistine dihydrochloride is commercially available in several dosage forms:

  • 8 mg tablets

  • 16 mg tablets

  • 24 mg tablets

The dosing regimen should be tailored to individual patient needs and response to treatment.

Research Developments

Bioavailability Enhancement

Recent research has focused on enhancing the bioavailability of betahistine, which is traditionally limited by extensive first-pass metabolism.

Combination with MAO-B Inhibitors

A phase 1 clinical trial investigated the effect of the MAO-B inhibitor selegiline on betahistine bioavailability . In this prospective, non-randomized, single-sequence, two-period titration, open-label study involving 15 healthy volunteers, selegiline (5 mg/day) dramatically increased betahistine bioavailability.

Table 3: Effect of Selegiline on Betahistine Bioavailability

Betahistine DosageAUC without Selegiline (h*ng/mL)AUC with Selegiline (h*ng/mL)Approximate Increase
48 mg0.64 ± 0.4753.28 ± 37.4980-100 fold

The half-life of betahistine (approximately 30 minutes) remained largely unaffected by the combination with selegiline . This research suggests potential new therapeutic approaches using lower doses of betahistine in combination with MAO-B inhibitors to achieve the same or enhanced clinical effects.

Mechanistic Insights

Ongoing research continues to elucidate the complex mechanisms underlying betahistine's therapeutic effects. The action at the level of the central histaminergic system as a weak H1 agonist and H3 antagonist enhances the process of vestibular compensation and reduces the spontaneous activity of peripheral vestibular receptors .

These mechanisms provide a solid theoretical foundation for betahistine's observed clinical efficacy and may guide future research into optimizing its therapeutic potential.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator